molecular formula C5H5N3O2 B112594 5-Aminopyrazine-2-carboxylic acid CAS No. 40155-43-9

5-Aminopyrazine-2-carboxylic acid

Cat. No. B112594
CAS RN: 40155-43-9
M. Wt: 139.11 g/mol
InChI Key: FMEFOOOBIHQRMK-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxylic acid is a compound with the CAS Number: 40155-43-9 and a molecular weight of 139.11 . Its IUPAC name is 5-amino-2-pyrazinecarboxylic acid . It is a solid substance that should be stored in a sealed, dry environment, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of compounds related to 5-Aminopyrazine-2-carboxylic acid has been reported in several studies . For instance, favipiravir, an antiviral drug, was synthesized from 2-aminopyrazine . The synthesis involved seven steps, including the creation of 3,6-dichloropyrazine-2-carbonitrile, a key intermediate . Another study described an optimized procedure for the synthesis of favipiravir starting from 3-aminopyrazine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Aminopyrazine-2-carboxylic acid can be represented by the formula C5H5N3O2 . A study on a related compound, 3-aminopyrazine-2-carboxylic acid, revealed that each hexacoordinated Al(III) centre adopts a distorted octahedral geometry occupied by two O carboxylate, two N pyrazine, and two O hydroxo atoms .


Chemical Reactions Analysis

Several chemical reactions involving compounds related to 5-Aminopyrazine-2-carboxylic acid have been reported . For example, the synthesis of favipiravir involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .

Scientific Research Applications

Application 1: Synthesis of Favipiravir

  • Summary of the Application : Favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide) is a novel low molecular weight antiviral compound. It has shown activity against many types of RNA viruses (all strains of influenza А, В, С, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses) .
  • Methods of Application or Experimental Procedures : Favipiravir was synthesized in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% . The amination step was catalyzed by a costly (S)-(–)-2,2’-bis(diphenyl-phosphino)-1,1’-binaphthyl ((S)-BINAP), fluorination required using the highly corrosive Olah reagent, while the overall reaction yield was approximately 0.44% .
  • Results or Outcomes Obtained : The synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid resulted in a promising modern antiviral drug. The generally good tolerance of human patients to favipiravir and the high barrier to the development of resistant viral strains indicate that this drug holds great promise for clinical use around the world .

Application 2: Synthesis of Pyrazinamide

  • Summary of the Application : Pyrazinamide is a known anti-tuberculosis agent . It is a prodrug that stops the growth of Mycobacterium tuberculosis. In acidic conditions, pyrazinamide is converted to the active form pyrazinoic acid.
  • Methods of Application or Experimental Procedures : The synthesis of Pyrazinamide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
  • Results or Outcomes Obtained : The synthesis of Pyrazinamide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-tuberculosis agent .

Application 3: Synthesis of Glipizide

  • Summary of the Application : Glipizide is an oral rapid and short-acting anti-diabetic medication from the sulfonylurea class .
  • Methods of Application or Experimental Procedures : The synthesis of Glipizide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
  • Results or Outcomes Obtained : The synthesis of Glipizide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-diabetic medication .

Application 4: Synthesis of Pyrazinamide

  • Summary of the Application : Pyrazinamide is a known anti-tuberculosis agent . It is a prodrug that stops the growth of Mycobacterium tuberculosis. In acidic conditions, pyrazinamide is converted to the active form pyrazinoic acid.
  • Methods of Application or Experimental Procedures : The synthesis of Pyrazinamide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
  • Results or Outcomes Obtained : The synthesis of Pyrazinamide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-tuberculosis agent .

Application 5: Synthesis of Glipizide

  • Summary of the Application : Glipizide is an oral rapid and short-acting anti-diabetic medication from the sulfonylurea class .
  • Methods of Application or Experimental Procedures : The synthesis of Glipizide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
  • Results or Outcomes Obtained : The synthesis of Glipizide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-diabetic medication .

Safety And Hazards

The safety information for 5-Aminopyrazine-2-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-Aminopyrazine-2-carboxylic acid and related compounds are promising. Favipiravir, a related compound, has been re-purposed to treat COVID-19 patients under emergency provision in several countries . The synthesis routes of favipiravir have been reported by academic groups and companies, and it is believed that diethyl malonate could be used for the synthesis of 2-aminomalonamide .

properties

IUPAC Name

5-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFOOOBIHQRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619638
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrazine-2-carboxylic acid

CAS RN

40155-43-9
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, J Su, Z Liu, Y Shen, H Tang - Chemical Biology & Drug …, 2023 - Wiley Online Library
A series of novel 5‐amido‐2‐carboxypyrazine derivatives were designed, synthesized and evaluated for the inhibitory activities against the T3SS of Salmonella enterica serovar …
Number of citations: 3 onlinelibrary.wiley.com
G Bouz, M Juhás, P Niklová, O Janďourek, P Paterová… - Molecules, 2017 - mdpi.com
… mg, 2 mmol) was converted to 5-aminopyrazine-2-carboxylic acid (1) by substitution reaction with … After it was dried, the resulting 5-aminopyrazine-2-carboxylic acid (1) was esterified in …
Number of citations: 15 www.mdpi.com
PV Hegde, WW Aragaw, MS Cole, G Jachak… - Bioorganic & Medicinal …, 2022 - Elsevier
… The title compound was obtained from the 5-aminopyrazine-2-carboxylic acid using general procedure of amidation with free acid in 81 % yield as a white solid. H NMR (400 MHz, CD 3 …
Number of citations: 3 www.sciencedirect.com

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